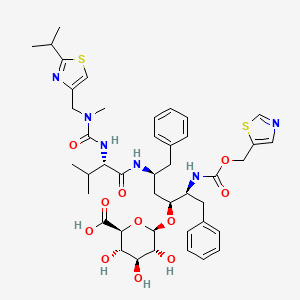

Ritonavir O-Beta-D-Glucuronide

Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and subsequent excretion of a wide array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin. nih.govwikipedia.org This process involves the enzymatic addition of a glucuronic acid moiety to a substrate. nih.gov The addition of this highly polar and water-soluble group drastically increases the hydrophilicity of the original molecule, facilitating its removal from the body via urine or bile. nih.govwikipedia.org While often following a Phase I reaction, such as oxidation or hydroxylation, glucuronidation can also be the primary metabolic route for certain compounds. nih.gov This conjugation reaction is a crucial defense mechanism, transforming potentially harmful lipophilic compounds into more easily excretable, and generally less toxic, hydrophilic conjugates. nih.govuomus.edu.iq

Role of Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) in Xenobiotic Conjugation

The enzymes responsible for catalyzing the glucuronidation process are the Uridine Diphosphate Glucuronosyltransferases (UGTs). spandidos-publications.com These are a superfamily of membrane-bound proteins primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site of activity. wikipedia.orgspandidos-publications.comhyphadiscovery.com UGTs facilitate the transfer of glucuronic acid from the activated coenzyme, uridine-5-diphospho-β-D-glucuronic acid (UDPGA), to a variety of functional groups on the substrate molecule, including hydroxyl, carboxyl, amino, and thiol groups. uomus.edu.iqmdpi.com The UGT superfamily is divided into several subfamilies, with UGT1A and UGT2B being principally responsible for the metabolism of most drugs. hyphadiscovery.com The expression and activity of these enzymes can vary significantly between individuals, contributing to differences in drug metabolism and response. spandidos-publications.com

Definition and Significance of Ritonavir (B1064) O-β-D-Glucuronide as a Metabolite

Ritonavir O-β-D-Glucuronide is the product of the glucuronidation of ritonavir. Specifically, it is formed by the attachment of a glucuronic acid molecule to an oxygen atom on the ritonavir structure, creating an O-glucuronide conjugate. While ritonavir is primarily metabolized through oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, glucuronide metabolites have been observed, notably in dogs. nih.govdrugbank.com In humans, ritonavir has been shown to induce glucuronidation, which can affect the metabolism of other co-administered drugs. europa.euasm.org The formation of glucuronide metabolites, such as Ritonavir O-β-D-Glucuronide, represents a pathway for the detoxification and elimination of ritonavir. nih.gov

Academic Research Landscape and Future Directions for Ritonavir O-β-D-Glucuronide Studies

The academic research landscape surrounding ritonavir has extensively focused on its potent inhibitory effects on CYP3A4, a property that has led to its widespread use as a pharmacokinetic enhancer for other antiretroviral drugs. mdpi.comnih.govnih.gov This "boosting" effect increases the plasma concentrations and extends the half-life of co-administered drugs that are substrates of CYP3A4. mdpi.comnih.gov

While the inhibitory role of ritonavir on CYP enzymes is well-documented, its interaction with UGT enzymes has also been a subject of investigation. Studies have explored ritonavir's potential to both inhibit and induce UGT activity. For instance, some research indicates that ritonavir can inhibit certain UGT isoforms, such as UGT1A1, UGT1A3, and UGT1A4, although the clinical significance of this inhibition may be limited as the inhibitory concentrations are often higher than typical clinical plasma concentrations. nih.govnih.gov Conversely, other studies have demonstrated that ritonavir can induce glucuronidation, which may impact the clearance of other drugs metabolized by this pathway. europa.euapsf.org

Future research directions for Ritonavir O-β-D-Glucuronide could focus on several key areas:

UGT Isoform Specificity: Identifying the specific UGT isoforms responsible for the formation of Ritonavir O-β-D-Glucuronide.

Pharmacological Activity: Determining whether Ritonavir O-β-D-Glucuronide possesses any pharmacological or toxicological activity.

Drug-Drug Interactions: Further elucidating the clinical implications of ritonavir's inductive and inhibitory effects on glucuronidation for co-administered medications.

A deeper understanding of the formation and disposition of Ritonavir O-β-D-Glucuronide will provide a more complete picture of ritonavir's metabolic profile and its complex interactions with drug-metabolizing enzymes.

Properties

Molecular Formula |

C43H56N6O11S2 |

|---|---|

Molecular Weight |

897.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,5S)-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C43H56N6O11S2/c1-24(2)33(48-42(56)49(5)20-29-22-61-39(46-29)25(3)4)38(53)45-28(16-26-12-8-6-9-13-26)18-32(59-41-36(52)34(50)35(51)37(60-41)40(54)55)31(17-27-14-10-7-11-15-27)47-43(57)58-21-30-19-44-23-62-30/h6-15,19,22-25,28,31-37,41,50-52H,16-18,20-21H2,1-5H3,(H,45,53)(H,47,57)(H,48,56)(H,54,55)/t28-,31-,32-,33-,34-,35-,36+,37-,41+/m0/s1 |

InChI Key |

WMFKMLDNCXIXQE-ZXOKULDVSA-N |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How can researchers analytically characterize Ritonavir O-Beta-D-Glucuronide to confirm its structural identity and purity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to verify the glucuronide moiety and parent compound linkage. Quantify purity via high-performance liquid chromatography (HPLC) with UV detection, referencing protocols for related compounds like darunavir/ritonavir . For novel compounds, provide full spectral data (e.g., H/C NMR, HRMS) and chromatograms in supplementary materials to enable replication .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

- Methodological Answer : Conduct in vitro stability assays in simulated biological matrices (e.g., plasma, liver microsomes) at 37°C. Monitor degradation kinetics using LC-MS/MS and compare results to ritonavir’s known alkali sensitivity . Include controls for pH, temperature, and enzymatic activity. Use a crossover design for comparative studies, as seen in food-effect trials for ModraDoc006/ritonavir .

Q. How should researchers design assays to quantify this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., C-ritonavir). Optimize extraction protocols (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Follow FDA guidelines for precision, accuracy, and lower limits of quantification, as applied in nirmatrelvir/ritonavir pharmacokinetic studies .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling be applied to predict this compound’s disposition in special populations?

- Methodological Answer : Adapt existing ritonavir PBPK models (e.g., Simcyp) by integrating glucuronidation kinetics and transporter-mediated clearance. Validate the model using clinical data from diverse populations (e.g., hepatic/renal impairment) and compare predicted vs. observed AUC ratios, as done for nirmatrelvir/ritonavir . Address inter-individual variability using Monte Carlo simulations .

Q. What strategies resolve contradictions in exposure-response (ER) data for this compound across preclinical and clinical studies?

- Methodological Answer : Perform meta-analyses of ER datasets, stratifying by study design (e.g., in vitro vs. in vivo). Use graphical methods (e.g., scatterplots of PK/PD parameters) and nonlinear mixed-effects modeling to identify covariates (e.g., protein binding, metabolic enzymes) that explain discrepancies, as explored in EPIC-HR trial analyses . Apply the FINER criteria to refine hypotheses .

Q. How can researchers optimize in vitro to in vivo extrapolation (IVIVE) for this compound’s glucuronidation kinetics?

- Methodological Answer : Use human hepatocytes or recombinant UGT enzymes to measure intrinsic clearance. Scale results using physiologically relevant scaling factors (e.g., microsomal protein per gram of liver). Validate predictions against clinical AUC data, following protocols for darunavir/ritonavir drug-drug interaction studies . Incorporate uncertainty analysis to improve model robustness .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of this compound in longitudinal studies?

- Methodological Answer : Employ population PK modeling with nonlinear mixed-effects software (e.g., Monolix). Test compartmental vs. non-compartmental models and evaluate covariates (e.g., body weight, CYP3A4 activity) using likelihood ratio tests. Reference methodologies from darunavir/ritonavir interaction studies and adhere to open-access data standards for reproducibility .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting data on this compound’s metabolic pathways?

- Methodological Answer : Replicate experiments using harmonized protocols (e.g., identical enzyme sources, incubation conditions). Compare results to published datasets via Bland-Altman plots. If disparities persist, conduct in silico docking studies to explore UGT isoform-specific binding affinities. Document all methodological variables (e.g., buffer pH, incubation time) to enable cross-study comparisons .

Reproducibility and Open Science

Q. What minimal metadata is required to ensure reproducibility of this compound studies?

- Methodological Answer : Provide raw spectral data, chromatographic conditions, and model code (e.g., MATLAB, R scripts) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories like Zenodo. Include detailed PK parameters (e.g., , , half-life) as in nirmatrelvir/ritonavir reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.